molecular formula C11H9N3O2S2 B11035520 Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate

Cat. No.: B11035520
M. Wt: 279.3 g/mol
InChI Key: JJULXVLQESQFPF-UHFFFAOYSA-N
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Description

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked to a methyl thioacetate group. The methyl ester group contributes to its solubility and metabolic stability, making it a candidate for pharmacological exploration.

Properties

Molecular Formula

C11H9N3O2S2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetate

InChI

InChI=1S/C11H9N3O2S2/c1-16-9(15)6-17-10-12-13-11-14(10)7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3

InChI Key

JJULXVLQESQFPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzothiazole with hydrazine derivatives to form the triazole ring, followed by esterification with methyl chloroacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

Scientific Research Applications

Chemical Properties and Structure

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate has a molecular formula of C9H8N4SC_9H_8N_4S and a molecular weight of approximately 204.25 g/mol. The compound features a triazole ring fused with a benzothiazole moiety, which contributes to its biological activity.

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of triazolo[3,4-b][1,3]benzothiazoles exhibit promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The National Cancer Institute has evaluated several derivatives for their cytotoxic effects against a range of tumor types using standard assays like the sulforhodamine B assay .

2. Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. Compounds in this class have shown activity against both gram-positive and gram-negative bacteria as well as fungi. The mechanism of action often involves interference with microbial DNA synthesis or cell wall integrity .

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specific derivatives have been identified as effective inhibitors of carbonic anhydrase and cholinesterase enzymes. These properties suggest potential applications in treating conditions like glaucoma and Alzheimer's disease .

Agricultural Applications

1. Plant Growth Regulators

Compounds related to this compound have been evaluated for their efficacy as plant growth regulators. They can enhance growth rates and improve yield in various crops by modulating hormonal pathways involved in plant development .

2. Pest Control

The insecticidal properties of triazole derivatives have led to their exploration as potential biopesticides. These compounds can disrupt the metabolic processes of pests while being less harmful to beneficial insects and the environment compared to traditional pesticides .

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of new materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability or electrical conductivity due to its heterocyclic nature .

2. Photophysical Properties

Research has shown that compounds containing triazole and benzothiazole moieties exhibit interesting photophysical properties that can be exploited in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The compound’s fused triazolo-benzothiazole system distinguishes it from closely related triazolo-thiadiazoles (e.g., 3-aryl/alkyl-substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles). Key differences include:

  • Benzothiazole vs.
  • Electronic Effects : The sulfur atom in benzothiazole contributes to electron delocalization, altering redox properties and binding affinities relative to thiadiazole derivatives .
Substituent Effects

The methyl thioacetate group (–SCH2COOCH3) is a critical structural feature. Comparisons with analogs include:

  • 3-(α-Naphthylmethylene)-6-aryl Triazolo-thiadiazoles : Bulky aromatic substituents enhance lipophilicity and antimicrobial activity, suggesting that the methyl ester in the target compound may balance solubility and membrane permeability .

Hypothesized Activity Profile of Target Compound :

  • The methyl ester group may improve metabolic stability compared to acetamide analogs .
  • The benzothiazole core could enhance binding to enzymes or receptors with aromatic pockets, such as kinases or antimicrobial targets .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituent
Target Compound C₁₂H₁₀N₄O₂S₂ 322.36 Triazolo-benzothiazole –SCH₂COOCH₃
N-(2-Methylphenyl) Acetamide Analog C₁₇H₁₄N₄OS₂ 354.45 Triazolo-benzothiazole –SCH₂CONH(2-methylphenyl)
6-Phenyltriazolo-thiadiazole C₁₁H₈N₄S₂ 260.34 Triazolo-thiadiazole –C₆H₅

Biological Activity

Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a triazole ring fused with a benzothiazole moiety. Its molecular formula is C16H13N5O3SC_{16}H_{13}N_5O_3S, and it has a molecular weight of 337.82 g/mol. The compound's unique structure contributes to its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, derivatives of 1,2,4-triazolo[3,4-b][1,3]thiadiazine have shown significant cytotoxic effects against various cancer cell lines. A notable study conducted by the National Cancer Institute evaluated the activity of these compounds against 60 different cancer cell lines including leukemia and breast cancer. Results indicated that certain derivatives exhibited promising antitumor activity with IC50 values ranging from 1.1 to 18.8 µM .

Table 1: Antitumor Activity of Triazolo Derivatives

Compound TypeCancer Cell Lines TestedIC50 (µM)
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineMDA-MB-468 (Breast), A549 (Lung), HCT116 (Colon)2.5 - 15
This compoundVarious lines including CNS and melanomaNot specified

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research indicates that triazole derivatives can inhibit bacterial growth and show antifungal activity. For example, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

Compound TypeTarget BacteriaActivity
This compoundStaphylococcus aureusInhibitory
5-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazoleEscherichia coliModerate

The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes such as DNA synthesis and repair mechanisms in cancer cells. Additionally, its ability to disrupt microbial cell walls contributes to its antimicrobial efficacy .

Case Studies

Several case studies have been conducted to assess the biological activity of triazole derivatives:

  • Case Study 1 : A study on the cytotoxic effects of triazole derivatives showed that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against breast cancer cells (MCF-7), indicating a structure-activity relationship that could guide future drug design .
  • Case Study 2 : Another research effort focused on the synthesis and evaluation of triazole-based compounds for their antimicrobial properties revealed that modifications in the side chains significantly influenced their effectiveness against various pathogens .

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